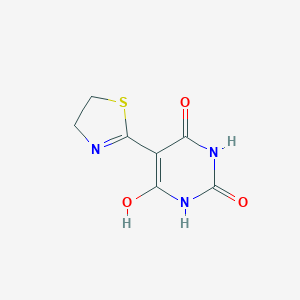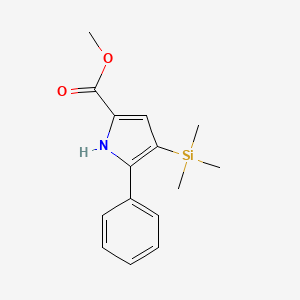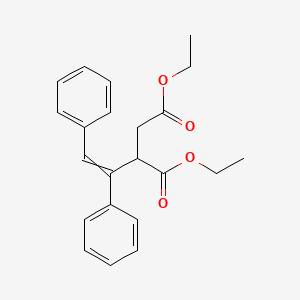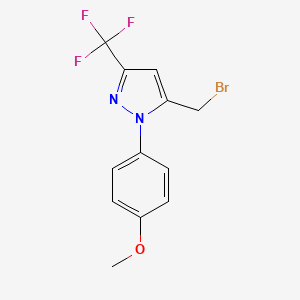
5-(1,3-Thiazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Thiazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features both thiazolidine and pyrimidine rings. This compound is of significant interest due to its potential biological activities, including antimicrobial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Thiazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 5-iodomethyl derivatives with sulfur-containing reagents. For instance, the reaction of [5-(iodomethyl)thiazolidine-2-ylidene]pyrimidine-2,4,6(1H,3H,5H)-triones with potassium thiocyanate, potassium thioacetate in dimethylformamide, or potassium buthylxanthate in ethanol yields the desired compound with 72-99% efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions, ensuring high yield and purity through optimized reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Thiazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with S-nucleophilic reagents to form derivatives with different functional groups.
Oxidation and Reduction: These reactions can modify the oxidation state of the sulfur atom in the thiazolidine ring.
Common Reagents and Conditions
Potassium Thiocyanate: Used in dimethylformamide for substitution reactions.
Potassium Thioacetate: Another reagent for substitution, also used in dimethylformamide.
Potassium Buthylxanthate: Used in ethanol for similar substitution reactions.
Major Products
The major products formed from these reactions include derivatives with thiocyanato, acetylthio, and butylxanthonato groups, which exhibit moderate antimicrobial and antifungal activity .
Scientific Research Applications
5-(1,3-Thiazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Industry: Used in the synthesis of various functional materials.
Mechanism of Action
The mechanism by which 5-(1,3-Thiazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interaction with microbial cell membranes, leading to disruption of essential cellular processes. The compound targets specific enzymes and pathways critical for microbial survival, thereby exhibiting its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
Rhodanine: Another thiazolidine derivative with known biological activities.
1,3-Thiazolidine-2,4-dione: A compound with similar structural features and biological properties.
2-Imino-1,3-thiazolidin-4-one: Known for its antimicrobial activity.
Uniqueness
5-(1,3-Thiazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combined thiazolidine and pyrimidine rings, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
919290-14-5 |
|---|---|
Molecular Formula |
C7H7N3O3S |
Molecular Weight |
213.22 g/mol |
IUPAC Name |
5-(4,5-dihydro-1,3-thiazol-2-yl)-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7N3O3S/c11-4-3(6-8-1-2-14-6)5(12)10-7(13)9-4/h1-2H2,(H3,9,10,11,12,13) |
InChI Key |
OMBKAMYOLYTQBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)C2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12638702.png)

![3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)

![(3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12638738.png)
![7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638739.png)

![[4-(Pyridin-4-ylamino)phenyl]boronic acid](/img/structure/B12638746.png)

![7-Isoquinolinecarboxamide, 2-[3-(2,4-difluorophenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638758.png)


![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
![3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12638778.png)
